N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-oxo-3-phenylchromen-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c22-18-14-9-4-5-10-15(14)25-20(17(18)13-7-2-1-3-8-13)21-19(23)16-11-6-12-24-16/h1-12H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOWRKXWTORCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate to form ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate. This intermediate is then reacted with hydrazine to yield 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide. The final step involves the condensation of this intermediate with furan-2-carboxylic acid to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or furan ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
A. N-(4-Bromophenyl)furan-2-carboxamide (Compound 3, )
- Structure: Lacks the chromenone core but shares the furan-2-carboxamide group. The bromine substituent on the phenyl ring enhances reactivity for Suzuki-Miyaura cross-coupling.
- Synthesis : Prepared in 94% yield via reaction of furan-2-carbonyl chloride with 4-bromoaniline in dichloromethane (DCM) and triethylamine .
B. N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ()
- Structure: Incorporates a thiazolidinone ring fused to the chromenone system, introducing additional hydrogen-bonding (N–H⋯O) and weak C–H⋯O interactions .
- Crystallography : Triclinic crystal system (space group P1) with layered packing stabilized by π-π stacking (interplanar distance ~3.6 Å) .
- Comparison: The thiazolidinone moiety increases molecular weight (443.48 g/mol) and may enhance binding to enzymes (e.g., kinases or proteases) compared to the simpler chromen-2-yl carboxamide .
C. N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide ()
- Structure: Features a fluorobenzyl and methoxyphenyl substituents instead of the chromenone system.
- Activity : Demonstrated improved antiviral activity against enteroviruses compared to fluoxetine derivatives, with reduced cytotoxicity .
- Comparison: The absence of the chromenone core limits aromatic interactions but highlights the role of fluorinated groups in enhancing pharmacokinetic properties .
Key Findings :
- The chromenone core in the target compound likely enhances π-π stacking with aromatic residues in biological targets, while the furan-2-carboxamide group provides hydrogen-bonding sites .
Crystallographic and Computational Insights
- Target Compound: No direct crystallographic data is provided, but analogous chromenone derivatives (e.g., the thiazolidinone hybrid) exhibit triclinic packing with intermolecular hydrogen bonds and π-π interactions, critical for stability and solubility .
- Software Tools : SHELX programs are widely used for refining crystal structures of similar compounds, ensuring accurate determination of bond lengths and angles .
Biological Activity
N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromenone moiety fused with a furan carboxamide, which is critical for its biological activity. The presence of the phenyl group enhances its interaction with biological targets, potentially influencing its pharmacological properties.
-
Antitumor Activity :
- Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves induction of apoptosis and inhibition of cell proliferation.
- IC50 Values : The compound has demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity.
-
Neuroprotective Effects :
- Preliminary research suggests that this compound may inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition could lead to increased levels of serotonin and dopamine, providing a protective effect against neurodegenerative diseases.
Antitumor Efficacy
A study evaluated the cytotoxic effects of this compound on different cancer cell lines, including breast (MCF7), lung (A549), and colon (HT29) cancer cells. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.1 | Apoptosis induction |
| A549 | 3.8 | Cell cycle arrest |
| HT29 | 4.5 | Inhibition of proliferation |
Neuroprotective Activity
In vitro studies have demonstrated that the compound inhibits MAO-B with an IC50 value of 0.51 µM, suggesting potential use in treating neurodegenerative disorders:
| Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|
| MAO-B | 0.51 | >78.4 |
| MAO-A | 0.69 | >58.0 |
Case Studies
-
Case Study on Cancer Cell Lines :
- In a controlled experiment, this compound was administered to MCF7 cells at varying concentrations. Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
-
Neuroprotection Study :
- A study involving neuronal cell cultures exposed to neurotoxic agents showed that treatment with the compound significantly reduced cell death and oxidative stress markers, supporting its potential as a neuroprotective agent.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving chromene and furan precursors. A general approach includes:
- Step 1 : Preparation of 4-oxo-3-phenyl-4H-chromene-2-carbaldehyde via Claisen-Schmidt condensation of substituted acetophenones with salicylaldehyde derivatives.
- Step 2 : Coupling with furan-2-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) followed by recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm proton environments (e.g., chromen-4-one carbonyl at δ ~180 ppm) and furan ring connectivity.
- FT-IR : Identification of carbonyl stretches (C=O at ~1670–1720 cm) and amide N–H bending (~1550 cm).
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 345.0872) .
Q. What pharmacological targets are associated with chromene-furan hybrid compounds?
Methodological Answer: Chromene-furan hybrids are often screened for kinase inhibition (e.g., VEGFR-2) or anti-inflammatory activity. Methodologies include:
- Enzyme Assays : Competitive binding assays using recombinant kinases, with IC determination via fluorescence polarization.
- Molecular Docking : Preliminary screening with AutoDock Vina to prioritize targets like cyclooxygenase-2 (COX-2) or EGFR .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2018) is critical:
Q. How to address discrepancies in reported biological activity data for structurally similar compounds?
Methodological Answer: Discrepancies may arise from assay variability or impurities. Mitigation strategies include:
- Replicating Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%).
- Purity Verification : HPLC with diode-array detection (≥98% purity, λ = 254 nm).
- Meta-Analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) .
Q. What computational methods predict intermolecular interactions of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level to calculate electrostatic potential surfaces.
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., 100 ns trajectories in GROMACS) to assess stability of hydrogen bonds (e.g., furan O···Lys216 in VEGFR-2) .
Q. How to analyze tautomeric equilibria in solution for the chromen-4-one moiety?
Methodological Answer: Use H NMR variable-temperature (VT-NMR) studies in DMSO-d:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
